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Compound of Interest

Compound Name: 93-O17S

Cat. No.: B8236323 Get Quote

Introduction: The 93-O17S lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid

designed for advanced drug delivery applications.[1] Its unique structure facilitates the

formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering a

wide range of therapeutic payloads, including siRNA, mRNA, DNA, and small molecule

immune agonists like cGAMP.[2][3] This guide provides a comprehensive technical overview of

93-O17S, focusing on its properties, synthesis, formulation into nanoparticles, mechanism of

action in immunotherapy, and detailed experimental protocols for its application, tailored for

researchers and drug development professionals.

Core Physicochemical Properties
The fundamental properties of the 93-O17S lipidoid are summarized below. These

characteristics are crucial for its function in forming stable and effective delivery vehicles.
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Property Value Reference

Formal Name

bis(2-(tetradecylthio)ethyl) 3,3'-

((3-(1H-imidazol-1-

yl)propyl)azanediyl)dipropionat

e

[1]

CAS Number 2227008-67-3 [1][2]

Molecular Formula C44H83N3O4S2 [1][2]

Formula Weight 782.3 g/mol [1][2]

Purity ≥95% [1][2]

Physical Form Solution in ethanol [1]

Solubility Chloroform (100 mg/ml) [1]

Storage -20°C [1][2]

Stability ≥ 1 year at -20°C [1]

Synthesis and LNP Formulation
The synthesis of lipidoids like 93-O17S typically involves a Michael addition reaction, a robust

and efficient method for creating diverse libraries of lipid-like molecules.[4][5] Once

synthesized, the lipidoid is formulated into LNPs through a rapid mixing process.

This protocol is based on established methods for synthesizing similar lipidoid structures.[4]

Reactant Preparation: The amine-containing head group and the acrylate tails are prepared.

For a structurally related lipidoid (306O13), 3,3′-Diamino-N-methyldipropylamine (the amine)

and tridecyl acrylate (the tail) were used.[4]

Reaction: The amine and acrylate components are combined in a specific molar ratio (e.g.,

1:3) in a glass scintillation vial.

Incubation: The mixture is stirred at an elevated temperature (e.g., 90°C) for a defined period

(e.g., 48 hours) to allow the reaction to proceed to completion.[4]
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Purification: The resulting lipidoid product is purified from unreacted starting materials and

side products using flash chromatography.

Verification: The final product's identity and purity are confirmed using analytical techniques

such as electrospray ionization mass spectrometry.

LNPs are typically formed by rapidly mixing an ethanol phase containing the lipids with an

aqueous phase containing the therapeutic payload.[4][6] This can be achieved using

microfluidic devices or T-junction mixers to ensure uniform nanoparticle formation.[6][7]

Lipid Phase Preparation: The 93-O17S lipidoid, a phospholipid (e.g., 1,2-distearoyl-sn-

glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000)

are dissolved in ethanol. A common molar ratio for similar formulations is 50:10:38.5:1.5

(ionizable lipidoid:DSPC:cholesterol:PEG-lipid).[4][8]

Aqueous Phase Preparation: The therapeutic cargo (e.g., cGAMP, siRNA, mRNA) is

dissolved in a low pH aqueous buffer, such as a citrate buffer. The low pH ensures the

ionizable lipidoid becomes protonated and can efficiently complex with the negatively

charged cargo.

Rapid Mixing: The ethanol lipid phase is rapidly mixed with the aqueous cargo phase at a

controlled flow rate.

Dilution and Neutralization: The resulting nanoparticle solution is immediately diluted with a

neutral buffer, such as phosphate-buffered saline (PBS), to raise the pH and stabilize the

newly formed LNPs.

Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta

potential using dynamic light scattering (DLS). The encapsulation efficiency of the cargo is

determined using a suitable quantification assay (e.g., RiboGreen for RNA).[4]
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Lipid Nanoparticle (LNP) Formulation Workflow.

Mechanism of Action: In Situ Cancer Vaccination
A key application of 93-O17S LNPs is for in situ cancer vaccination, a strategy that turns the

tumor itself into a vaccine.[3][9] This approach leverages the ability of 93-O17S LNPs to co-

deliver a STING (Stimulator of Interferon Genes) agonist, such as cGAMP, and capture tumor-

associated antigens (TAAs) directly within the tumor microenvironment.

The process is as follows:

Antigen Release & Capture: A small dose of a chemotherapeutic agent (e.g., doxorubicin) is

administered intratumorally, causing a localized release of TAAs from dying cancer cells. The

positively charged 93-O17S LNPs then capture these negatively charged TAAs via

electrostatic interactions.[3][9]
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APC Uptake: The antigen-coated LNPs, containing encapsulated cGAMP, are taken up by

antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the tumor

and draining lymph nodes.[3]

Endosomal Escape: The ionizable nature of 93-O17S facilitates the disruption of the

endosomal membrane, leading to the release of the cGAMP payload and captured antigens

into the cytoplasm of the APC.[3][9]

STING Pathway Activation: Cytosolic cGAMP binds to the STING protein on the endoplasmic

reticulum. This triggers a signaling cascade involving TBK1 and IRF3, leading to the

transcription and secretion of type I interferons (IFN-β) and other inflammatory cytokines

(CXCL10).[3]

Enhanced Cross-Presentation & T-Cell Activation: The activation of the STING pathway

promotes APC maturation and enhances the cross-presentation of the captured TAAs on

MHC class I molecules.[3] This leads to the robust activation of tumor-specific cytotoxic

CD8+ T cells, which then target and eliminate cancer cells, establishing a potent and lasting

anti-tumor immune memory.[3]
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STING signaling pathway activated by 93-O17S/cGAMP LNPs.
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Preclinical Efficacy and Characterization Data
The efficacy of 93-O17S LNPs has been demonstrated in preclinical cancer models. The

formulation, referred to as 93-O17S-F, shows excellent adjuvant effects and enhances antigen

cross-presentation.[3]

The ability of 93-O17S-F LNPs to capture tumor antigens is demonstrated by changes in their

physical properties upon incubation with tumor lysate.

Formulation Diameter (nm) Zeta Potential (mV)

93-O17S-F LNP ~100 Positive

93-O17S-F + Tumor Lysate Increased Decreased (less positive)

Note: Specific numerical

values vary by experiment; the

trend indicates successful

binding of negatively charged

lysate proteins to the cationic

LNP surface.[3]

The therapeutic potential was evaluated in a B16F10 murine melanoma model, demonstrating

significant tumor control and the induction of immune memory.
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Treatment Group Key Outcome Reference

93-O17S-F/cGAMP +

Doxorubicin

Significant inhibition of tumor

growth.
[3][9]

35% of mice showed complete

recovery from the primary

tumor.

[3]

71% of recovered mice

survived a subsequent tumor

rechallenge, indicating robust

immune memory.

[3]

Increased intratumoral

expression of ifnb1 and cxcl10

genes.

[3]

Increased population of

antigen-specific CD8+ T cells.
[3]

Key Experimental Protocols
This protocol is used to visualize the intracellular delivery and cytoplasmic release of LNP

cargo.

Cell Culture: Plate APCs (e.g., RAW264.7 or DC2.4 cell lines) in a suitable culture vessel

(e.g., glass-bottom dish for microscopy).

LNP Preparation: Formulate 93-O17S LNPs encapsulating a fluorescently labeled cargo

(e.g., cGAMPFluo).

Treatment: Add the LNPs (or free fluorescent cargo as a control) to the cell culture medium

at a specified concentration (e.g., equivalent to 200 ng/ml cGAMPFluo).[3]

Incubation: Incubate the cells for a set time period (e.g., 4 hours).

Imaging: Wash the cells with PBS to remove extracellular LNPs. If desired, stain for

endo/lysosomes using a marker like LysoTracker Red.
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Analysis: Visualize the cells using confocal microscopy. A diffuse green signal throughout the

cytoplasm, distinct from punctate red endosomal signals, indicates successful endosomal

escape. In contrast, cells treated with free cargo should show minimal to no intracellular

fluorescence.[3]

This protocol outlines the steps for evaluating the anti-tumor efficacy of the 93-O17S LNP in

situ vaccine.

Animal Model: Use 4- to 6-week-old C57BL/6 mice.

Tumor Inoculation: Subcutaneously inject 5 x 10^5 B16F10 melanoma cells into the right

flank of each mouse.[3]

Treatment Schedule:

Allow tumors to grow to a palpable size.

Day 0 (Pretreatment): Administer a low dose of doxorubicin via intratumoral injection to

induce antigen release.

Day 1, 3, 5 (Treatment): Administer the 93-O17S-F/cGAMP LNP formulation via

intratumoral injection.

Monitoring:

Measure tumor volumes every 2-3 days using calipers.

Monitor animal survival over the course of the experiment.

Rechallenge (for Immune Memory):

In mice that have completely cleared the primary tumor, inoculate a new batch of B16F10

cells on the contralateral flank.

Monitor for tumor growth to assess the presence of a protective immune memory.[3]
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In Vivo Experimental Workflow for In Situ Vaccination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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